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Compound of Interest

Compound Name: CGP-79807

CAS No.: 1229665-91-1

Cat. No.: B1668542 Get Quote

Part 1: Executive Summary & Strategic Rationale
CGP-79807 (CAS: 1229665-91-1) is a potent, purine-based inhibitor of Cyclin-Dependent

Kinase 1 (CDK1), structurally related to the widely studied CGP-74514.[1] It functions by

competitively binding to the ATP-binding pocket of the CDK1/Cyclin B complex, thereby

inducing G2/M phase cell cycle arrest and apoptosis in neoplastic cells.[1]

From a synthetic chemistry perspective, CGP-79807 represents a classic 2,6,9-trisubstituted

purine.[1] The core challenge in its production is not the assembly of the scaffold, but the

regioselectivity of the N-alkylation and the sequential nucleophilic aromatic substitutions (SNAr)

required to install the C6 and C2 substituents without generating inseparable regioisomers or

poly-substituted byproducts.[1]

This guide moves beyond standard literature preparations to provide a robust, scalable

workflow emphasizing isomeric purity and yield optimization.

Chemical Identity[1][2][3][4][5][6]
IUPAC Name: 3-((9-ethyl-2-((trans-4-hydroxycyclohexyl)amino)-9H-purin-6-

yl)amino)benzonitrile[1][2][3]

Molecular Formula: C₂₀H₂₃N₇O[1][2]
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Molecular Weight: 377.45 g/mol [1]

Key Structural Motifs: Purine core, N9-ethyl chain, C6-benzonitrile aniline, C2-trans-

aminocyclohexanol.[1]

Part 2: Retrosynthetic Analysis & Reaction
Engineering[1]
To ensure high fidelity, we utilize a convergent synthesis starting from commercially available

2,6-dichloropurine.[1] The synthesis is designed based on the differential electrophilicity of the

C6 and C2 positions on the purine ring.[1]

The Electrophilicity Hierarchy
N9 Position: The imidazole ring nitrogen is the most nucleophilic site on the starting material,

but competition with N7 is the primary impurity risk.[1]

C6 Position: Highly electrophilic; undergoes SNAr readily with aniline derivatives.[1]

C2 Position: Less electrophilic; requires higher temperatures or acid catalysis to displace the

final chlorine.[1]

Pathway Visualization
The following diagram outlines the logical flow of the synthesis and the critical decision nodes

for purification.
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Starting Material
2,6-Dichloropurine

Step 1: N-Alkylation
(Ethyl Iodide, K2CO3)

Intermediate A
2,6-dichloro-9-ethyl-9H-purine

Major Product

Impurity: N7-Isomer
(Remove via Column)

Minor Product

Step 2: C6 Substitution
(3-Aminobenzonitrile, n-BuOH)

Intermediate B
C6-Anilino Monochloride

Step 3: C2 Substitution
(trans-4-aminocyclohexanol, 140°C)

Crude CGP-79807

Final Purification
RP-HPLC (C18)

Pure CGP-79807
(>98% Purity)
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Caption: Step-wise synthetic logic for CGP-79807, highlighting the critical N7/N9 isomer

separation at Step 1.

Part 3: Detailed Experimental Protocols
Step 1: Regioselective Alkylation (Synthesis of 2,6-
dichloro-9-ethyl-9H-purine)
Objective: Install the ethyl group at N9 while minimizing N7-alkylation.[1]

Reagents: 2,6-Dichloropurine (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃,

2.0 eq).

Solvent: DMF (Anhydrous).[1]

Protocol:

Dissolve 2,6-dichloropurine in DMF (0.5 M concentration) under N₂ atmosphere.

Add K₂CO₃ and stir for 15 minutes to deprotonate the imidazole ring.

Add Ethyl Iodide dropwise at 0°C to control exotherm.

Allow to warm to Room Temperature (RT) and stir for 18 hours.

Critical Workup: Pour into water and extract with Ethyl Acetate (EtOAc).[1]

Purification: The crude mixture contains ~70:30 ratio of N9:N7 isomers.[1] This must be

separated now. Use Flash Column Chromatography (SiO₂).[1]

Eluent: Hexane:EtOAc (gradient 4:1 to 1:1).[1]

Observation: The N9 isomer (desired) is generally less polar and elutes first compared

to the N7 isomer.[1]

Yield Target: 60-70% (isolated N9 isomer).
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Step 2: C6-Nucleophilic Substitution (Introduction of
Benzonitrile)
Objective: Selectively displace the C6-chlorine with 3-aminobenzonitrile.[1] The C6 position is

significantly more reactive than C2 due to the electron-withdrawing effect of N7/N9.[1]

Reagents: Intermediate A (1.0 eq), 3-Aminobenzonitrile (1.1 eq), DIPEA (N,N-

Diisopropylethylamine, 1.5 eq).

Solvent: n-Butanol (or t-Amyl alcohol).[1]

Protocol:

Suspend Intermediate A and 3-aminobenzonitrile in n-Butanol.

Add DIPEA.[1]

Heat to 80-90°C for 4-6 hours. Do not exceed 100°C to avoid premature C2 substitution.

Monitor via TLC (Hexane:EtOAc 1:1).[1] The starting material spot should disappear.[1]

Workup: Cool the mixture. The product often precipitates.[1] Filter the solid.[1] If no

precipitate, evaporate solvent and triturate with cold ether.[1]

Yield Target: 85-90%.

Step 3: C2-Nucleophilic Substitution (Introduction of
Cyclohexanol)
Objective: Displace the final C2-chlorine.[1] This is the rate-limiting step as the purine ring is

now deactivated by the electron-donating amine at C6.[1]

Reagents: Intermediate B (1.0 eq), trans-4-aminocyclohexanol (3.0 - 5.0 eq).[1]

Solvent: NMP (N-Methyl-2-pyrrolidone) or sealed tube neat melt.[1]

Protocol:
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Dissolve Intermediate B in NMP.[1]

Add excess trans-4-aminocyclohexanol.[1] (Excess is crucial to drive kinetics).[1]

Condition: Heat to 130-140°C in a sealed pressure vessel for 24-48 hours.

Alternative: Microwave irradiation at 160°C for 1 hour can drastically improve yield and

reduce reaction time.[1]

Workup: Pour into brine/water mixture. Extract with EtOAc.[1] Wash organic layer

extensively with water to remove NMP and excess amine.[1]

Part 4: Purification & Characterization[1]
The crude product from Step 3 will likely contain trace unreacted intermediate and oxidation

byproducts.[1]

Purification Protocol
Flash Chromatography:

Stationary Phase: Silica Gel (High Performance).[1]

Mobile Phase: DCM:MeOH (Dichloromethane:Methanol) gradient 98:2 to 90:10.[1]

Note: The hydroxyl group on the cyclohexyl ring makes the product polar; ensure the

column is flushed well.[1]

Final Polishing (HPLC):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

Buffer A: Water + 0.1% TFA.[1]

Buffer B: Acetonitrile + 0.1% TFA.[1]

Gradient: 10% B to 90% B over 20 minutes.
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Lyophilize fractions to obtain the Trifluoroacetate salt or neutralize to obtain the free base.

[1]

Analytical Validation Table
Compare your results against these standard parameters to validate identity.

Parameter
Expected
Value/Observation

Structural Insight

Appearance White to off-white powder High purity amorphous solid

MS (ESI+) m/z = 378.2 [M+H]⁺ Consistent with MW 377.45

¹H NMR (DMSO-d₆) δ ~8.1 (s, 1H, H-8)
Characteristic Purine H8

singlet

¹H NMR (Aromatic) δ 7.4 - 8.2 (m, 4H) 3-Benzonitrile pattern

¹H NMR (Aliphatic) δ 4.1 (q, 2H), 1.4 (t, 3H) N9-Ethyl group

¹H NMR (Cyclohexyl) δ 3.5-3.8 (m, 1H, CH-OH) Trans-configuration verification

Part 5: Mechanism of Action (Biological Context)
Understanding the synthesis aids in derivative design.[1] CGP-79807 acts by mimicking the

adenine ring of ATP.[1]

CGP-79807

ATP

Blocks

CDK1 / Cyclin B
Complex

Competitive Inhibition
(Ki ~ nM range)

Native Binding Substrate Phosphorylation
(e.g., Histone H1)Catalysis

G2/M Arrest
Apoptosis

Inhibition Result

Mitosis Progression

Click to download full resolution via product page

Caption: CGP-79807 competitive inhibition mechanism at the CDK1 ATP-binding cleft.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.bocsci.com/cgp-79807-cas-1229665-91-1-item-475185.html
https://www.bocsci.com/cgp-79807-cas-1229665-91-1-item-475185.html
https://www.benchchem.com/product/b1668542?utm_src=pdf-body
https://www.bocsci.com/cgp-79807-cas-1229665-91-1-item-475185.html
https://www.benchchem.com/product/b1668542?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 6: Safety & Handling (E-E-A-T)[1]
Potency Warning: CGP-79807 is a potent kinase inhibitor.[1] It should be handled in a

biological safety cabinet or a chemical fume hood to prevent inhalation of powder.[1]

Skin Absorption: DMSO solutions of this compound penetrate skin rapidly.[1] Double-gloving

(Nitrile) is mandatory.[1]

Waste Disposal: All aqueous waste from the synthesis (especially containing 3-

aminobenzonitrile) must be treated as hazardous organic waste due to the toxicity of aniline

derivatives.[1]
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To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of CGP-
79807]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668542#synthesis-and-purification-of-cgp-79807]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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